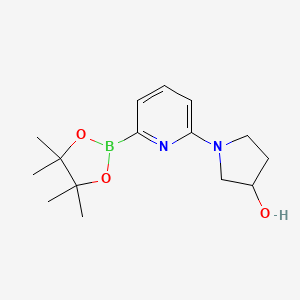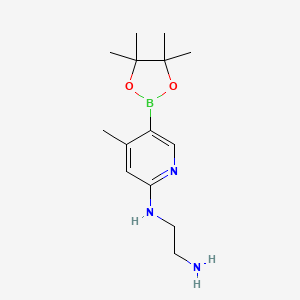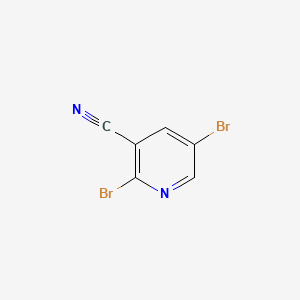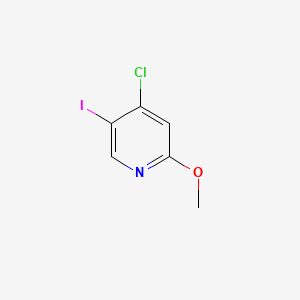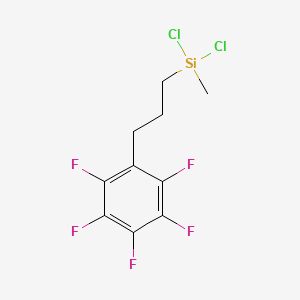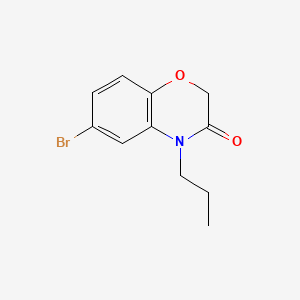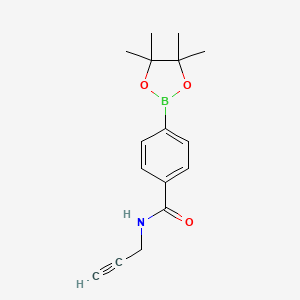
N-(prop-2-yn-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Vue d'ensemble
Description
N-(prop-2-yn-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known as N-propargyl-4-tetramethyl-dioxaborolane, is a chemical compound with a wide variety of applications in the scientific research field. Its chemical structure consists of a benzamide group attached to a propargyl group with a boron-containing dioxaborolane ring. N-propargyl-4-tetramethyl-dioxaborolane has been studied for its potential to act as a catalyst, as a reagent in organic synthesis, and as a ligand for metal complexes.
Applications De Recherche Scientifique
Organic Synthesis
Application Summary
The compound is used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Method of Application
The compound is used as an organoboron reagent in the Suzuki-Miyaura coupling. The reaction typically involves the use of a palladium catalyst, an organoboron compound (like the compound ), and an organic halide .
Results or Outcomes
The Suzuki-Miyaura coupling reaction is widely applied in organic synthesis due to its mild reaction conditions, functional group tolerance, and the stability of organoboron reagents . The use of this compound in the reaction contributes to its unique reactivity and low toxicity .
Nanomedicine
Application Summary
The compound has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis .
Method of Application
The compound is structurally modified with hyaluronic acid (HA) to create a ROS-responsive drug delivery system. Curcumin (CUR), a therapeutic agent, is encapsulated in this system to form curcumin-loaded nanoparticles (HA@CUR NPs) .
Results or Outcomes
The developed drug delivery system has shown promising results in the treatment of Periodontitis. The system not only retained the antimicrobial efficacy of CUR but also exhibited pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
Drug Synthesis
Application Summary
The compound is used as an intermediate in the synthesis of various pharmaceuticals .
Method of Application
The compound can be used in the synthesis of various drugs. The specific method of application would depend on the particular drug being synthesized .
Results or Outcomes
The use of this compound in drug synthesis can lead to the production of various pharmaceuticals. The specific results or outcomes would depend on the particular drug being synthesized .
Development of Boron Reagents
Application Summary
The compound is used in the development of boron reagents for Suzuki–Miyaura coupling .
Method of Application
The compound is used in the development of boron reagents that are used in Suzuki–Miyaura coupling. This involves the reaction of the compound with other reagents under specific conditions .
Results or Outcomes
The use of this compound in the development of boron reagents can lead to the production of reagents with properties tailored for application under specific Suzuki–Miyaura coupling conditions .
Synthesis of Specialized Organic Compounds
Application Summary
The compound is used as an intermediate in the synthesis of specialized organic compounds .
Method of Application
The compound can be used in the synthesis of various specialized organic compounds. The specific method of application would depend on the particular compound being synthesized .
Results or Outcomes
The use of this compound in the synthesis of specialized organic compounds can lead to the production of a variety of unique organic structures .
Development of Drug Delivery Systems
Application Summary
The compound has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system .
Method of Application
The compound is structurally modified with hyaluronic acid (HA) to create a ROS-responsive drug delivery system. A therapeutic agent is encapsulated in this system to form drug-loaded nanoparticles .
Results or Outcomes
The developed drug delivery system has shown promising results in the treatment of various diseases. The system not only retained the therapeutic efficacy of the encapsulated drug, but also exhibited pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
Propriétés
IUPAC Name |
N-prop-2-ynyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-6-11-18-14(19)12-7-9-13(10-8-12)17-20-15(2,3)16(4,5)21-17/h1,7-10H,11H2,2-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZIZNWTLHGQQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675334 | |
| Record name | N-(Prop-2-yn-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-yn-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
CAS RN |
1218790-49-8 | |
| Record name | N-2-Propyn-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Prop-2-yn-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(prop-2-yn-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



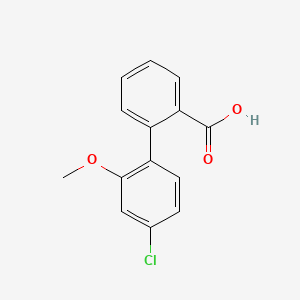
![[3,3'-Bipyridine]-5-carbaldehyde](/img/structure/B572553.png)
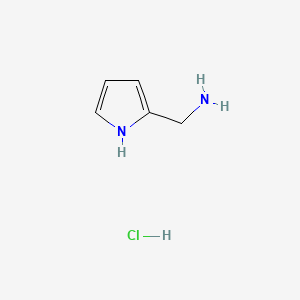
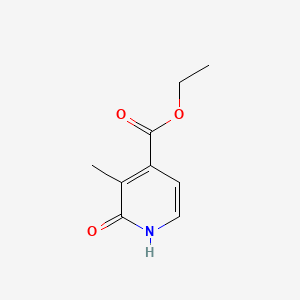
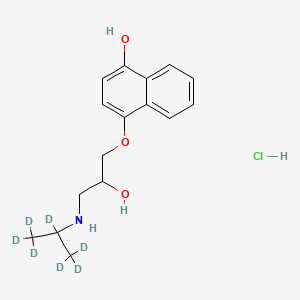
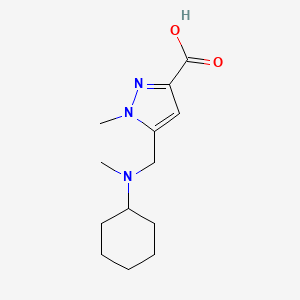
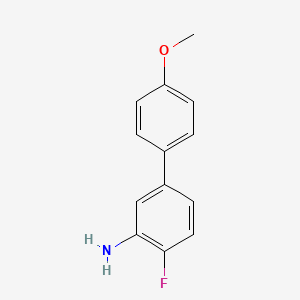
![4-Bromo-6-fluoro-1H-benzo[D]imidazole](/img/structure/B572562.png)
